molecular formula C11H13Cl B8543188 6-Chloro-1,1-dimethylindane

6-Chloro-1,1-dimethylindane

Cat. No.: B8543188
M. Wt: 180.67 g/mol
InChI Key: OSJZYRRAYUXEFH-UHFFFAOYSA-N
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Description

6-Chloro-1,1-dimethylindane is a chlorinated indane derivative featuring a chlorine atom at the 6-position and two methyl groups at the 1-position of the indane core. Its molecular formula is C₁₁H₁₃Cl, with a molecular weight of 180.45 g/mol. The chlorine substituent may influence reactivity and biological activity, as seen in related chlorinated heterocycles .

Properties

Molecular Formula

C11H13Cl

Molecular Weight

180.67 g/mol

IUPAC Name

5-chloro-3,3-dimethyl-1,2-dihydroindene

InChI

InChI=1S/C11H13Cl/c1-11(2)6-5-8-3-4-9(12)7-10(8)11/h3-4,7H,5-6H2,1-2H3

InChI Key

OSJZYRRAYUXEFH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C1C=C(C=C2)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Indane Derivatives

4-Acetyl-6-tert-butyl-1,1-dimethylindane

  • Molecular Formula : C₁₇H₂₄O
  • Molecular Weight : 244.37 g/mol
  • Substituents : Acetyl (-COCH₃) at position 4 and tert-butyl (-C(CH₃)₃) at position 6.
  • CAS No.: 13171-00-1
  • Key Differences: Bulkier substituents increase molecular weight by ~64 g/mol compared to 6-Chloro-1,1-dimethylindane.

6-Bromo-1,1-dimethylindane

  • Molecular Formula : C₁₁H₁₃Br
  • Molecular Weight : 225.12 g/mol
  • CAS No.: 67159-88-0
  • Key Differences :
    • Bromine’s larger atomic radius and polarizability may increase lipophilicity and alter nucleophilic substitution kinetics compared to chlorine.
    • Higher molar mass (225.12 vs. 180.45 g/mol) impacts physical properties like boiling point and density.
    • Commercially available, suggesting industrial relevance as a synthetic intermediate .

Comparative Analysis of Physicochemical Properties

Property This compound 4-Acetyl-6-tert-butyl-1,1-dimethylindane 6-Bromo-1,1-dimethylindane
Molecular Weight (g/mol) 180.45 244.37 225.12
Halogen/Substituent Cl (position 6) tert-butyl, acetyl (positions 6, 4) Br (position 6)
Polarity Moderate High (due to acetyl) Moderate
Regulatory Status Not reported Excluded from EU flavoring list Commercially available

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